Enhanced Reactivity in Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Fluorides
The 2,4-difluoro substitution pattern on the aromatic ring of 2,4-difluorothioanisole creates a class of activated aryl fluoride substrates suitable for nickel-catalyzed cross-coupling reactions. While direct head-to-head data for this specific compound is not available in the open literature, a strong class-level inference can be drawn from studies on the nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. The presence of multiple fluorine substituents, particularly at positions ortho and para to the leaving group (which would be the C-S bond if the methylthio group were transformed into a suitable electrophile), generally increases the rate of oxidative addition in nickel-catalyzed systems due to enhanced electron deficiency of the aromatic ring [1]. This is in contrast to mono-fluorinated analogs or non-fluorinated thioanisole, which are significantly less reactive under similar conditions [2].
| Evidence Dimension | Relative Reactivity in Ni-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Class-level inference: 2,4-Difluoroaryl substrates expected to exhibit enhanced reactivity compared to non-fluorinated or mono-fluorinated analogs. |
| Comparator Or Baseline | Non-fluorinated thioanisole; mono-fluorinated thioanisole |
| Quantified Difference | Not quantified for this specific compound; based on class-level trend of increased oxidative addition rates with polyfluorinated aryl electrophiles [1]. |
| Conditions | Nickel-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic esters, using metal fluoride cocatalysts (e.g., ZrF₄, TiF₄) [1]. |
Why This Matters
This reactivity profile allows for more efficient diversification of the aryl scaffold in multi-step syntheses, potentially reducing catalyst loading and reaction times compared to less reactive analogs.
- [1] Liu, X., & Wang, Z. (2017). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Journal of Organic Chemistry, 82(15), 7834-7842. View Source
- [2] Tobisu, M., & Chatani, N. (2015). Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Derivatives via C–O Bond Activation. Accounts of Chemical Research, 48(6), 1717–1726. View Source
